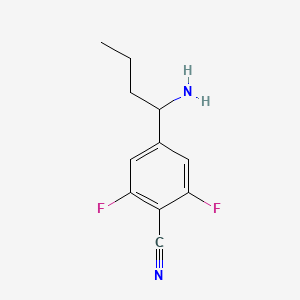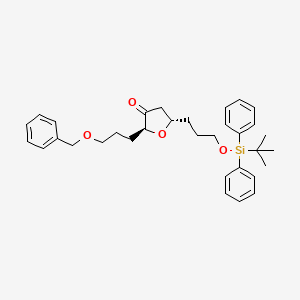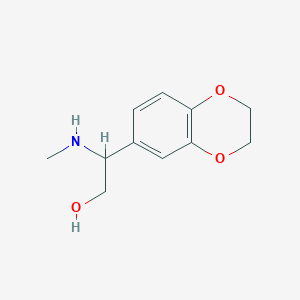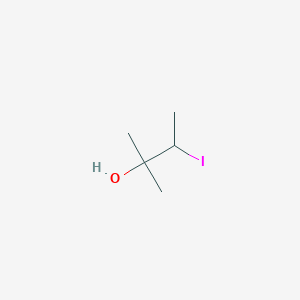
3-Iodo-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-2-methylbutan-2-ol is an organic compound with the molecular formula C5H11IO It is a secondary alcohol where the hydroxyl group is attached to a carbon atom that is also bonded to an iodine atom and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the iodination of 2-methylbutan-2-ol. This reaction typically requires the presence of a strong acid, such as hydroiodic acid, to facilitate the substitution of the hydroxyl group with an iodine atom. The reaction conditions often include a controlled temperature and the use of a solvent to ensure the proper dissolution of reactants .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-2-methylbutan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or hydroxides, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form alkanes or other derivatives.
Common Reagents and Conditions:
Hydroiodic Acid (HI): Used for iodination reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products Formed:
2-Iodo-2-methylbutane: Formed through substitution reactions.
Ketones and Aldehydes: Formed through oxidation reactions.
Alkanes: Formed through reduction reactions.
Scientific Research Applications
3-Iodo-2-methylbutan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Iodo-2-methylbutan-2-ol involves its interaction with molecular targets through nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the formation of carbocations, which can then undergo further reactions. The stability of the carbocation intermediate plays a crucial role in determining the outcome of the reaction .
Comparison with Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with similar structural features but without the iodine atom.
2-Methylbutan-2-ol: Another secondary alcohol with a similar carbon skeleton.
Isoamyl Alcohol (3-Methyl-1-butanol): An isomer with a different arrangement of the hydroxyl group.
Uniqueness: The iodine atom enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C5H11IO |
|---|---|
Molecular Weight |
214.04 g/mol |
IUPAC Name |
3-iodo-2-methylbutan-2-ol |
InChI |
InChI=1S/C5H11IO/c1-4(6)5(2,3)7/h4,7H,1-3H3 |
InChI Key |
FMYXWJPIZFYEHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


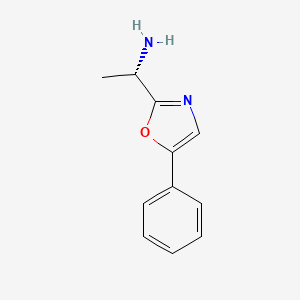
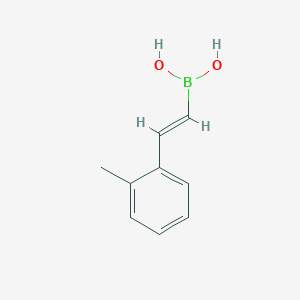

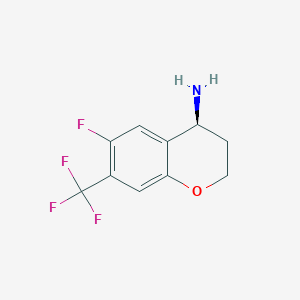
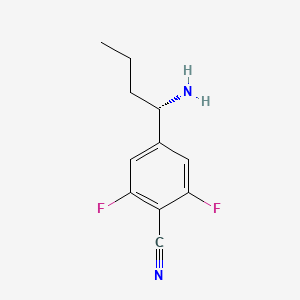
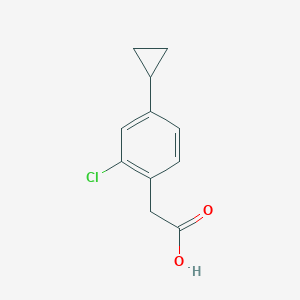
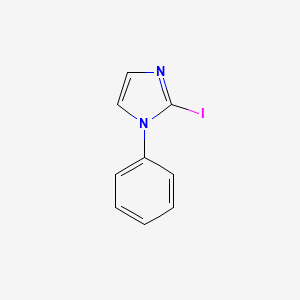
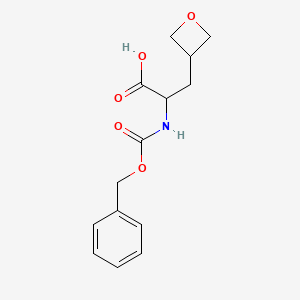
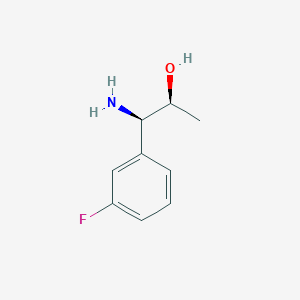
![2-(Methylthio)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13042414.png)
![(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042436.png)
